molecular formula C9H6ClNO3S B1396136 2-Oxazol-5-YL-benzenesulfonyl chloride CAS No. 1053658-65-3

2-Oxazol-5-YL-benzenesulfonyl chloride

Cat. No. B1396136
CAS RN: 1053658-65-3
M. Wt: 243.67 g/mol
InChI Key: JQDFXDWRNRMTAQ-UHFFFAOYSA-N
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Description

“2-Oxazol-5-YL-benzenesulfonyl chloride” is a chemical compound that has gained attention in the scientific community due to its unique physical and chemical properties. It is a heterocyclic compound with a five-membered ring structure containing one oxygen atom and one nitrogen atom .


Synthesis Analysis

The synthesis of oxazoline derivatives, which are similar to “2-Oxazol-5-YL-benzenesulfonyl chloride”, has been a topic of interest in synthetic organic chemistry . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .


Molecular Structure Analysis

The molecular formula of “2-Oxazol-5-YL-benzenesulfonyl chloride” is C9H6ClNO3S. It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Physical And Chemical Properties Analysis

The molecular weight of “2-Oxazol-5-YL-benzenesulfonyl chloride” is 243.67 g/mol. Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be found in the ChemSpider database .

Scientific Research Applications

Synthesis and Spectral Analysis

The compound has been utilized in the synthesis of various derivatives with potential biological activities. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized, showcasing its role in creating biologically active compounds (Khalid et al., 2016).

Antimicrobial Activity

Some derivatives synthesized using this compound have been evaluated for their antimicrobial properties. For example, derivatives of (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide showed potent antibacterial activity (Abbasi et al., 2017).

Anticancer Activity

The compound has also been involved in the synthesis of compounds with anticancer potential. A study reported the synthesis of 4-(3'-indolyl)oxazoles from 3-acetyl-1'-benzenesulfonylindole, which displayed cytotoxicity against cancer cell lines (Kumar et al., 2010).

Novel Synthesis Methods

Researchers have employed this compound in developing new synthesis methods. For instance, a novel synthesis of 2,5-disubstituted oxazoles and oxazolines was developed, showcasing the utility of this compound in innovative synthetic chemistry (Zhong et al., 2012).

Structure and Crystallography

The compound has been used in studies focused on crystal structure analysis. For example, the synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate were investigated, contributing to the understanding of molecular structures (Marjani, 2013).

Safety and Hazards

“2-Oxazol-5-YL-benzenesulfonyl chloride” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2-Oxazol-5-YL-benzenesulfonyl chloride is a derivative of the oxazole class of compounds . Oxazoles are known to interact with a wide range of biological targets due to their heterocyclic nature . .

Mode of Action

Oxazole derivatives are known to interact with their targets through various non-covalent interactions . The presence of the sulfonyl chloride group may also allow for electrophilic substitution reactions with nucleophilic sites on target molecules.

Biochemical Pathways

These include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . Each of these activities likely involves different biochemical pathways.

Result of Action

Given the broad range of biological activities associated with oxazole derivatives , it is likely that the compound has multiple effects at the molecular and cellular levels.

properties

IUPAC Name

2-(1,3-oxazol-5-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3S/c10-15(12,13)9-4-2-1-3-7(9)8-5-11-6-14-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDFXDWRNRMTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CO2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxazol-5-YL-benzenesulfonyl chloride

Synthesis routes and methods

Procedure details

5-Phenyloxazole (2.0 g, mmol) in chloroform (50 ml) was cooled to 0° C. using an ice bath. Chlorosulfonic acid 4.8 g (2.7 ml, 3 eq) of was added slowly with stirring. The reaction mixture was heated to 70° C. for 16 h. The reaction mixture was then cooled to RT, quenched with ice and extracted with chloroform. The organic layer was washed with cold water, brine and concentrated. The brown solid obtained was purified by column chromatography using 5% ethyl acetate in pet ether as eluent, to yield a yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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